Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound featuring a benzothiophene core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfamoyl and ester functional groups within the molecule allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of 2-mercaptobenzoic acid with ethyl bromoacetate under basic conditions.
Introduction of the Sulfamoyl Group: The benzothiophene intermediate is then reacted with 2-(methoxycarbonyl)phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.
Reduction: The ester and sulfamoyl groups can be reduced to their corresponding alcohols and amines, respectively.
Substitution: The benzothiophene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol and amine derivatives.
Substitution: Nitro or halogenated benzothiophene derivatives.
Scientific Research Applications
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is primarily due to its ability to interact with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of enzymes, allowing the compound to act as an inhibitor. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-{[2-(methoxycarbonyl)phenyl]amino}-1-benzothiophene-2-carboxylate
- Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfonyl}-1-benzothiophene-2-carboxylate
Uniqueness
Ethyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to the presence of both sulfamoyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
ethyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-3-26-19(22)16-17(13-9-5-7-11-15(13)27-16)28(23,24)20-14-10-6-4-8-12(14)18(21)25-2/h4-11,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUPITVBMKKJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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